Fostedil

Description

Properties

IUPAC Name |

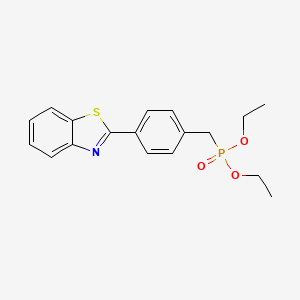

2-[4-(diethoxyphosphorylmethyl)phenyl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20NO3PS/c1-3-21-23(20,22-4-2)13-14-9-11-15(12-10-14)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYRUSCZCWSFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226811 | |

| Record name | Fostedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75889-62-2 | |

| Record name | Fostedil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75889-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostedil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075889622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostedil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTEDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41WS786UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostedil: An In-Depth Technical Guide on a Dihydropyridine-like Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil (KB-944) is a vasodilator agent that exhibits its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels.[1] Developed initially for the treatment of angina pectoris, it never reached the market but remains a subject of scientific interest for its antihypertensive and antiarrhythmic properties. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are presented in tabular format for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, chemically identified as diethyl 4-(benzothiazol-2-yl)benzylphosphonate, is a synthetic compound that acts as a calcium channel antagonist.[1] Its primary therapeutic potential lies in its ability to induce vasodilation, thereby lowering blood pressure and alleviating anginal chest pain.[1] Although not commercially available, the study of this compound provides valuable insights into the pharmacology of calcium channel blockers and their therapeutic applications.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate | [1] |

| Synonyms | KB-944, A-53,986 | [1] |

| CAS Number | 75889-62-2 | |

| Molecular Formula | C₁₈H₂₀NO₃PS | |

| Molar Mass | 361.4 g/mol |

Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes, which in turn triggers muscle contraction. By inhibiting this influx, this compound leads to:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

-

Negative Chronotropy: A decrease in heart rate due to effects on the sinoatrial (SA) node.

-

Negative Dromotropy: A slowing of atrioventricular (AV) conduction.

-

Negative Inotropy: A reduction in the force of myocardial contraction.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers like this compound in a vascular smooth muscle cell.

Pharmacological Effects: Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of this compound from in vivo studies.

Table 1: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs

| Dose (mg/kg, i.v.) | Change in Atrioventricular (AV) Nodal Effective Refractory Period (ms) | Change in Atrioventricular (AV) Nodal Functional Refractory Period (ms) | Change in AH Interval (ms) |

| 0.5 | +23 ± 5 | +33 ± 8 | +10 ± 3 |

| 2.5 | +68 ± 12 | +85 ± 15 | +35 ± 7 |

| 12.5 | +120 ± 20 | +150 ± 25 | +70 ± 12 |

Data presented as mean ± SEM. The AH interval represents the atrioventricular nodal conduction time.

Experimental Protocols

In Vivo Cardiac Electrophysiology in Anesthetized Dogs

This protocol outlines the general methodology used in studies investigating the cardiac electrophysiological effects of this compound in a canine model.

Objective: To assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmogenesis.

Animal Model: Mongrel dogs of either sex.

Anesthesia:

-

Induction: A suitable induction agent is administered intravenously.

-

Maintenance: Anesthesia is maintained with a continuous infusion of an anesthetic agent or with an inhalational anesthetic like isoflurane. The depth of anesthesia is monitored throughout the experiment.

Surgical Preparation:

-

The dog is placed in a supine position, and a midline cervical incision is made.

-

The trachea is intubated to allow for artificial ventilation.

-

Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

A thoracotomy is performed to expose the heart.

-

Multipolar electrode catheters are positioned on the epicardial surface of the atria and ventricles for recording electrical activity and for programmed electrical stimulation.

Electrophysiological Measurements:

-

Lead II ECG: Continuously monitored to assess heart rate and rhythm.

-

Intracardiac Electrograms: Recorded from the electrode catheters to measure various conduction intervals (e.g., PA, AH, HV intervals).

-

Refractory Periods: Determined using the extrastimulus technique, where programmed electrical stimuli are delivered to the atria or ventricles. The effective refractory period (ERP) and functional refractory period (FRP) of the atria, AV node, and ventricles are measured.

-

Sinus Node Function: Assessed by measuring the sinus cycle length and the sinus node recovery time after rapid atrial pacing.

Experimental Procedure:

-

Baseline electrophysiological parameters are recorded.

-

This compound is administered intravenously as a bolus injection or a continuous infusion at various doses.

-

Electrophysiological measurements are repeated at each dose level to determine the dose-dependent effects of the drug.

The following diagram illustrates the general workflow for this experimental protocol.

Signaling Pathways

The primary signaling pathway affected by this compound is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, this compound directly reduces the influx of extracellular calcium, a critical second messenger. This has several downstream consequences, as depicted in the following diagrams for cardiac and vascular smooth muscle cells.

Cardiac Myocyte Signaling

In cardiac myocytes, the influx of calcium through L-type channels triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is essential for the contraction of the myofilaments. This compound's blockade of L-type calcium channels attenuates this process, leading to a reduction in myocardial contractility.

Discussion and Future Directions

This compound, as a representative L-type calcium channel blocker, demonstrates significant effects on the cardiovascular system, particularly in modulating cardiac electrophysiology and promoting vasodilation. The quantitative data from in vivo studies in dogs clearly indicate a dose-dependent increase in AV nodal refractoriness and conduction time, supporting its potential as an antiarrhythmic agent.

Further research is warranted to fully elucidate the molecular interactions of this compound with the L-type calcium channel and to explore its potential effects on other ion channels and signaling pathways. High-throughput screening and patch-clamp electrophysiology studies could provide more precise quantitative data, such as IC50 values, and a deeper understanding of its channel-blocking kinetics. Additionally, investigating the long-term effects and potential tissue-selectivity of this compound could open new avenues for the development of more targeted and effective cardiovascular therapies.

Conclusion

This technical guide has provided a detailed overview of this compound as a calcium channel blocker, summarizing its chemical properties, mechanism of action, and pharmacological effects. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology and drug development. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex biological processes involved. While this compound itself did not proceed to clinical use, its study continues to contribute to the broader knowledge of calcium channel modulation and its therapeutic implications.

References

In-Depth Technical Guide to the Pharmacological Profile of Fostedil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil, also known by its developmental code KB-944, is a vasodilator agent classified as a calcium channel blocker. Developed for the potential treatment of angina pectoris, it exhibits antihypertensive and antiarrhythmic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. Although this compound was never marketed, its unique benzothiazole phosphonate structure and its activity as a calcium antagonist provide valuable insights for cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels. By blocking the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes, this compound elicits vasodilation and exerts negative chronotropic and inotropic effects on the heart.

Calcium Channel Blockade

This compound demonstrates competitive antagonism of calcium channels. In isolated guinea pig taenia caecum, this compound produced a concentration-dependent inhibition of calcium-induced contractions, yielding a pA2 value of 6.84. This indicates a specific interaction with calcium channels, similar to other known calcium antagonists like diltiazem (pA2 = 6.96) and nifedipine (pA2 = 9.80) under similar experimental conditions. The inhibitory effects of this compound on potassium-induced contractions in isolated vascular preparations can be overcome by increasing the extracellular calcium concentration, further supporting a competitive mechanism at the calcium channel.

Vasodilator Activity

The calcium channel blocking activity of this compound translates to potent vasodilator effects. It inhibits potassium-induced contractions in isolated dog coronary arteries and rabbit aorta in a concentration-dependent manner, with effective concentrations ranging from 10⁻⁷ to 10⁻⁵ mol/L.[1] In vivo studies in anesthetized dogs have shown that this compound induces a dose-dependent increase in coronary blood flow and a decrease in mean blood pressure.[1][2] Notably, its coronary vasodilator activity is reported to be more potent than that of papaverine.[3]

Pharmacological Data

The following table summarizes the available quantitative pharmacological data for this compound.

| Parameter | Value | Species | Tissue/Preparation | Assay Type | Reference |

| pA2 | 6.84 | Guinea Pig | Taenia Caecum | Calcium-induced contraction | [1] |

| Effective Concentration (Vasodilation) | 10⁻⁷ - 10⁻⁵ mol/L | Rabbit, Dog | Aorta, Coronary Artery | Potassium-induced contraction |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in beagle dogs.

| Parameter | Value | Route of Administration | Species | Reference |

| Bioavailability | ≥ 68% | Oral | Beagle Dog | |

| Terminal Half-life | ~7-8 hours | Oral/Intravenous | Beagle Dog | |

| Protein Binding | 95-97% | In vitro (plasma) | Beagle Dog |

Experimental Protocols

Determination of pA2 Value in Isolated Guinea Pig Taenia Caecum

Objective: To quantify the calcium antagonist activity of this compound.

Methodology:

-

Guinea pigs are euthanized, and the taenia caecum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

The tissue is depolarized by replacing the normal physiological salt solution with a high-potassium, calcium-free solution.

-

Cumulative concentration-response curves for calcium chloride are obtained to establish a baseline contractile response.

-

The tissue is then incubated with varying concentrations of this compound for a predetermined period.

-

Following incubation, cumulative concentration-response curves for calcium chloride are re-established in the presence of this compound.

-

The rightward shift of the calcium concentration-response curves is used to calculate the pA2 value according to the Arunlakshana-Schild method.

Vasodilator Activity in Isolated Rabbit Aorta

Objective: To assess the direct relaxant effect of this compound on vascular smooth muscle.

Methodology:

-

Rabbits are euthanized, and the thoracic aorta is excised and cut into helical strips or rings.

-

The preparations are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.

-

The tissues are contracted with a high concentration of potassium chloride (e.g., 60 mM) to induce depolarization and calcium influx.

-

Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ mol/L) are added to the bath.

-

The resulting relaxation of the aortic preparation is measured and expressed as a percentage of the initial potassium-induced contraction.

Signaling Pathways

The primary signaling pathway modulated by this compound is the inhibition of calcium influx through L-type calcium channels, leading to vasodilation.

Caption: this compound's primary mechanism of action.

While not directly demonstrated for this compound, the reduction in intracellular calcium by calcium channel blockers can indirectly influence other signaling pathways. For instance, a decrease in calcium can lead to reduced activation of calcium-dependent enzymes such as myosin light-chain kinase (MLCK), further contributing to smooth muscle relaxation. The potential for interaction with cyclic nucleotide signaling pathways, such as the cGMP pathway, remains an area for further investigation, as some vasodilators exert their effects through modulation of phosphodiesterases or activation of guanylate cyclase. However, initial studies suggest this compound's vasodilator effect is not mediated by adenosine potentiation or inhibition of phosphodiesterase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro vasodilator activity of a compound like this compound.

References

- 1. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A structurally novel inhibitor of cGMP phosphodiesterase with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostedil: A Technical Guide to its Vasodilatory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostedil, also known by its developmental codes KB-944 and A-53,986, is a vasodilator agent that was investigated for its therapeutic potential in cardiovascular conditions such as angina pectoris.[1] Chemically identified as diethyl 4-(benzothiazol-2-yl) benzylphosphonate, this compound exerts its primary pharmacological effect as a calcium channel blocker.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound's vasodilator action, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Calcium Antagonism

The predominant mechanism underlying this compound's vasodilator effect is the competitive antagonism of voltage-gated L-type calcium channels in vascular smooth muscle cells.[2] By blocking these channels, this compound inhibits the influx of extracellular calcium ions (Ca²⁺) that is essential for the initiation and maintenance of smooth muscle contraction. This reduction in intracellular Ca²⁺ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance.

Studies have demonstrated that the vasodilator action of this compound is independent of adrenergic, cholinergic, or histaminergic receptor blockade.[2] Furthermore, it does not potentiate the coronary vasodilator effects of adenosine, indicating a direct action on the vascular smooth muscle. The inhibitory effect of this compound on potassium-induced contractions can be surmounted by increasing the extracellular calcium concentration, which is characteristic of competitive antagonism at the calcium channel.

Quantitative Data on this compound's Vasodilator and Electrophysiological Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the pharmacological effects of this compound.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| pA₂ Value | 6.84 | Guinea Pig Taenia Caecum | Competitive antagonism of Ca²⁺-induced contractions | |

| Effective Concentration | 10⁻⁷ to 10⁻⁵ mol/L | Rabbit Aorta (isolated) | Inhibition of potassium-induced contraction |

Table 1: In Vitro Potency of this compound as a Calcium Antagonist

| Route of Administration | Dose | Species | Primary Effect | Reference |

| Intravenous (i.v.) | 0.03 - 0.3 mg/kg | Dog (anesthetized) | Significant increase in coronary blood flow | |

| Intravenous (i.v.) | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dog (anesthetized) | Dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time (AH interval) | |

| Oral (p.o.) | 10 - 100 mg/kg | Dog (conscious) | Dose-dependent increase in coronary blood flow and heart rate |

Table 2: In Vivo Efficacy of this compound as a Vasodilator and Cardiac Electrophysiological Modulator

Signaling Pathway

The vasodilatory effect of this compound is initiated by its direct interaction with and blockade of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This action disrupts the downstream signaling cascade that leads to muscle contraction.

Figure 1: this compound's Mechanism of Action Signaling Pathway

Experimental Protocols

In Vitro Vascular Smooth Muscle Relaxation Assay

This protocol is based on the methodology described for assessing the effect of this compound on isolated arterial preparations.

Figure 2: In Vitro Vasodilation Experimental Workflow

In Vivo Canine Electrophysiology Study

This protocol outlines the general procedure for assessing the cardiac electrophysiological effects of this compound in an anesthetized dog model.

Figure 3: In Vivo Electrophysiology Study Workflow

Discussion of Other Potential Signaling Pathways

While the primary mechanism of this compound's action is clearly defined as calcium channel antagonism, a comprehensive evaluation necessitates the consideration of other potential signaling pathways involved in vasodilation. These include the modulation of cyclic nucleotide levels through effects on phosphodiesterases (PDEs) and direct or indirect effects on the phosphorylation state of myosin light chain via myosin light chain kinase (MLCK).

Current literature on this compound does not provide evidence for a direct inhibitory effect on phosphodiesterase isoenzymes or myosin light chain kinase. The observed vasodilation can be fully attributed to the blockade of calcium influx, which in turn reduces the activation of the Ca²⁺/calmodulin-dependent myosin light chain kinase. Therefore, any effect on myosin light chain phosphorylation is considered secondary to its primary action as a calcium channel blocker.

Conclusion

This compound is a potent vasodilator that functions as a competitive antagonist of L-type voltage-gated calcium channels. This mechanism effectively reduces intracellular calcium concentrations in vascular smooth muscle cells, leading to vasodilation. Quantitative data from both in vitro and in vivo studies support its efficacy in relaxing vascular smooth muscle and modulating cardiac electrophysiology. The primary signaling pathway involves the direct blockade of calcium influx, thereby inhibiting the downstream cascade of myosin light chain phosphorylation and muscle contraction. While other vasodilatory pathways exist, current evidence points to calcium antagonism as the core mechanism of action for this compound. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

Antihypertensive Effects of Fostedil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil is an investigational compound that has demonstrated significant antihypertensive properties in preclinical studies. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols. Through a synthesis of available research, this guide aims to serve as a valuable resource for professionals in the fields of cardiovascular research and drug development.

Core Mechanism of Action: Vasodilation through Calcium Channel Blockade

This compound exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade prevents the influx of extracellular calcium ions, a critical step in the initiation and maintenance of smooth muscle contraction.[1][2] The subsequent reduction in intracellular calcium concentration leads to smooth muscle relaxation, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.

The signaling cascade initiated by this compound can be visualized as follows:

Quantitative Data from Preclinical Studies

The antihypertensive efficacy of this compound has been evaluated in various animal models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

| Dosage (mg/kg, p.o.) | Number of Animals (n) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | Percent Reduction in SBP |

| Vehicle Control | 10 | 185 ± 5 | 188 ± 6 | -1.6% |

| 10 | 10 | 186 ± 4 | 160 ± 5* | 14.0% |

| 30 | 10 | 184 ± 5 | 145 ± 4** | 21.2% |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Renal Artery Ligation-induced Hypertensive Rats

| Treatment Group | Number of Animals (n) | Baseline MAP (mmHg) | MAP after 2 hours post-infusion (mmHg) |

| Saline Control | 8 | 165 ± 7 | 163 ± 8 |

| This compound (5 mg/kg, i.v.) | 8 | 168 ± 6 | 125 ± 5* |

*p < 0.01 compared to saline control. Data are presented as mean ± SEM.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited are provided below.

Spontaneously Hypertensive Rat (SHR) Chronic Dosing Study

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12 weeks of age, were used. These animals have a genetic predisposition to developing hypertension and are a standard model for this condition.

-

Housing and Acclimatization: Animals were housed in a temperature-controlled facility with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. They were acclimatized for one week prior to the experiment.

-

Experimental Groups: Rats were randomly assigned to three groups (n=10 per group): Vehicle control (0.5% carboxymethylcellulose), this compound (10 mg/kg), and this compound (30 mg/kg).

-

Drug Administration: this compound was suspended in the vehicle and administered once daily via oral gavage for 4 consecutive weeks.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate were measured weekly using the non-invasive tail-cuff method in conscious, restrained rats. To minimize stress-induced variations, animals were trained on the measurement procedure for three consecutive days before the first reading.

-

Data Analysis: Results were expressed as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Renal Artery Ligation-induced Hypertensive Rat Acute Infusion Study

-

Animal Model: Male Sprague-Dawley rats (250-300g) were used. Hypertension was induced by partial ligation of the left renal artery (two-kidney, one-clip model), a well-established model of renovascular hypertension.

-

Surgical Procedure: Under isoflurane anesthesia, a silver clip with an internal diameter of 0.2 mm was placed on the left renal artery. The contralateral kidney remained untouched. Animals were allowed to recover for 4 weeks to allow for the development of stable hypertension.

-

Catheter Implantation: One day prior to the experiment, under anesthesia, a catheter was implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug infusion.

-

Experimental Protocol: Conscious, unrestrained rats were placed in metabolic cages. After a 30-minute stabilization period, baseline mean arterial pressure (MAP) was recorded for 15 minutes. Subsequently, this compound (5 mg/kg) or saline was infused intravenously over 10 minutes. MAP was continuously monitored for 2 hours post-infusion.

-

Data Acquisition and Analysis: The arterial catheter was connected to a pressure transducer, and the signal was amplified and digitized for continuous recording. The data was analyzed to determine the average MAP during the baseline period and at various time points post-infusion. Statistical analysis was performed using a Student's t-test to compare the this compound-treated group with the saline control group.

Broader Signaling Context: Endothelium-Derived Factors

While this compound's primary mechanism is direct calcium channel blockade in vascular smooth muscle, it is important to consider the broader context of vasodilation signaling. Endothelial cells play a crucial role in regulating vascular tone through the release of various vasodilating factors, including nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factors (EDHFs). These pathways are often interconnected and can be influenced by various pharmacological agents. Future research should investigate the potential modulatory effects of this compound on these endothelium-dependent vasodilation pathways.

Conclusion and Future Directions

This compound demonstrates potent antihypertensive activity in preclinical models, primarily through the mechanism of L-type calcium channel blockade in vascular smooth muscle. The quantitative data presented in this guide provide a solid foundation for its further development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profile in more detail, investigating its long-term efficacy and safety, and exploring its potential interactions with other cardiovascular signaling pathways, including the renin-angiotensin-aldosterone system and endothelium-dependent vasodilation. These efforts will be crucial in determining the therapeutic potential of this compound as a novel antihypertensive agent.

References

Fostedil: A Technical Deep Dive into its Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostedil, also known as KB-944, is a vasodilator agent with demonstrated antiarrhythmic properties, primarily attributed to its activity as a calcium channel antagonist.[1][2][3] This technical guide provides a comprehensive overview of the core antiarrhythmic actions of this compound, focusing on its electrophysiological effects, mechanism of action, and the experimental basis for these findings. The information is tailored for professionals in research, science, and drug development seeking a detailed understanding of this compound.

Core Mechanism of Action: Calcium Channel Antagonism

This compound's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels, which are crucial for cardiac muscle excitation-contraction coupling and for the propagation of electrical impulses in specific regions of the heart.[3][4] By inhibiting the influx of calcium into cardiac cells, this compound exerts a range of electrophysiological effects that contribute to its antiarrhythmic potential.

Electrophysiological and Hemodynamic Effects

Experimental studies, primarily in canine models and isolated cardiac tissues, have elucidated the dose-dependent electrophysiological and hemodynamic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound (KB-944).

Table 1: In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs

| Parameter | Dose (mg/kg, i.v.) | Effect |

| Atrioventricular (AV) Nodal Refractoriness | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase |

| AV Nodal Conduction Time (AH Interval) | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase |

| Atrial Refractoriness | 0.5, 2.5, 12.5 (cumulative) | No alteration |

| Ventricular Refractoriness | 0.5, 2.5, 12.5 (cumulative) | No alteration |

| Intra-atrial Conduction (PA Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |

| Infranodal Conduction (HV Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |

| Intraventricular Conduction (H-EG Interval) | 0.5, 2.5, 12.5 (cumulative) | Unchanged |

| Heart Rate | 100 and 200 µg/kg/min (infusion) | Decrease |

| Mean Blood Pressure | Dose-dependent | Decrease |

Table 2: In Vitro Cardiac Effects of this compound (KB-944)

| Preparation | Concentration | Effect |

| Isolated Guinea Pig Right Atria | 10⁻⁶ g/ml | Decrease in spontaneous atrial rate; atrial standstill in some preparations |

| Isolated Guinea Pig Right Atria | - | Decrease in contractile force |

| Isolated, Blood-Perfused Dog SA Node | - | Decrease in sinus rate; atrial standstill at high doses |

| Isolated, Blood-Perfused Dog AV Node | - | Increased AV conduction time; second- or third-degree AV block at high doses |

| Isolated, Blood-Perfused Dog Papillary Muscle | Medium and large doses | Depression of contractile force (greater at high contraction rates) |

Table 3: Antiarrhythmic Efficacy of this compound (KB-944) in Animal Models

| Arrhythmia Model | Species | Effective Dose (i.v.) | Comparative Potency |

| Ouabain-induced ventricular arrhythmias | Guinea Pig | 0.02 to 0.1 mg/kg | 2x more potent than diltiazem, 5x less potent than verapamil |

| Epinephrine-induced arrhythmias | Guinea Pig | 0.025 to 0.2 mg/kg | Equipotent with diltiazem, 2x less potent than verapamil |

| CaCl₂-induced arrhythmias | Rat | ED₅₀ 2.6 mg/kg | 1.7x less potent than diltiazem, 5x less potent than verapamil |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the antiarrhythmic properties of this compound.

In Vivo Electrophysiology in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Procedure:

-

Catheters were inserted for recording intracardiac electrograms and for drug administration.

-

Programmed electrical stimulation was used to measure refractory periods and conduction times.

-

Parameters measured included: atrioventricular (AV) nodal refractoriness, AV nodal conduction time (AH interval), atrial and ventricular refractoriness, and intra-atrial (PA), infranodal (HV), and intraventricular (H-EG) conduction.

-

This compound was administered in cumulative intravenous doses of 0.5, 2.5, and 12.5 mg/kg.

-

In some experiments, animals were pretreated with propranolol (0.1 mg/kg) to assess interactions with beta-blockade.

-

The effects of glucagon (4 µg/kg) in reversing this compound's actions were also investigated.

-

In Vitro Studies on Isolated Cardiac Preparations

-

Isolated Guinea Pig Atria:

-

Right atria were isolated from guinea pigs and suspended in an organ bath.

-

Spontaneous atrial rate and contractile force were recorded.

-

This compound was added to the bath at a concentration of 10⁻⁶ g/ml.

-

-

Isolated, Blood-Perfused Dog Heart Preparations:

-

The sinoatrial (SA) node, atrioventricular (AV) node, and papillary muscle preparations were isolated from dog hearts and perfused with arterial blood from a donor dog.

-

Intra-arterial injections of this compound were administered.

-

Effects on sinus rate, AV conduction time, and force of contraction were measured.

-

Experimentally Induced Arrhythmia Models

-

Ouabain-induced Arrhythmia:

-

Animal Model: Guinea pigs.

-

Procedure: A continuous intravenous infusion of ouabain was administered to induce ventricular arrhythmias. This compound was then injected intravenously at doses ranging from 0.02 to 0.1 mg/kg to assess its ability to reverse the arrhythmia.

-

-

Epinephrine-induced Arrhythmia:

-

Animal Model: Guinea pigs.

-

Procedure: Arrhythmias were induced by an intravenous injection of epinephrine. This compound was administered intravenously at doses of 0.025 to 0.2 mg/kg to evaluate its preventative effects.

-

-

Calcium Chloride-induced Arrhythmia:

-

Animal Model: Rats.

-

Procedure: Arrhythmias were induced by CaCl₂. The dose of this compound required to inhibit these arrhythmias (ED₅₀) was determined.

-

Signaling Pathways and Logical Relationships

The antiarrhythmic effects of this compound stem from its direct interaction with L-type calcium channels. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing its electrophysiological properties.

Figure 1: Proposed mechanism of this compound's antiarrhythmic action.

Figure 2: Experimental workflow for in vivo electrophysiological studies.

Conclusion

References

- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac versus coronary vasodilator actions of KB-944, a new calcium antagonist, assessed in isolated, blood-perfused heart preparations of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of KB-944, a novel calcium antagonist, in several models of canine myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostedil (KB-944): A Technical Deep Dive into its Discovery, Mechanism, and Preclinical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil, also known by its developmental code KB-944, is a novel benzothiazole derivative that emerged as a potent slow-channel calcium blocking agent. This document provides a comprehensive technical overview of the discovery, history, and pharmacological profile of this compound. It details its mechanism of action as an L-type calcium channel antagonist and summarizes key preclinical findings that established its cardiovascular effects, including vasodilation, negative chronotropic and inotropic properties, and antiarrhythmic potential. This guide consolidates quantitative data from various preclinical studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

This compound, chemically identified as diethyl 4-(benzothiazol-2-yl)benzylphosphonate, is a calcium channel blocker with significant cardiovascular effects.[1][2][3] Developed as KB-944, it was also associated with Abbott Laboratories under the code Abbott-53986.[1] As a member of the calcium antagonist class, this compound exerts its primary pharmacological action by inhibiting the influx of extracellular calcium ions through the slow L-type calcium channels in cell membranes.[4] This mechanism underlies its potent peripheral and coronary vasodilator effects, as well as its negative inotropic (decreased contractility) and chronotropic (decreased heart rate) properties.

Preclinical investigations have demonstrated this compound's efficacy in various animal models, suggesting its potential therapeutic utility in conditions such as coronary artery disease and hypertension. Its antiarrhythmic properties have also been a subject of study, with comparisons drawn to established calcium channel blockers like verapamil and diltiazem. This technical guide aims to provide a detailed and in-depth exploration of the scientific journey of this compound, from its initial discovery to its characterization in preclinical settings.

History and Discovery

While a detailed public timeline of the discovery of this compound (KB-944) is not extensively documented in readily available literature, it is known to have been developed by Kanebo Pharmaceuticals, a Japanese pharmaceutical company. The compound was also assigned the developmental code Abbott-53986 by Abbott Laboratories, indicating a potential collaboration or licensing agreement. The synthesis of diethyl 4-(benzothiazol-2-yl)benzylphosphonate was a key step in its development. Research articles detailing its pharmacological properties began appearing in the early 1980s, suggesting its discovery and initial development occurred in the preceding years. These early studies laid the groundwork for understanding its profile as a calcium channel antagonist with potential cardiovascular applications.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound functions as a selective antagonist of L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for regulating calcium influx into cardiac and smooth muscle cells, which in turn triggers muscle contraction. By binding to the L-type calcium channels, this compound competitively inhibits the influx of calcium ions, leading to a cascade of downstream effects.

Signaling Pathway in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of calcium through L-type channels is a primary trigger for contraction. This compound's blockade of these channels leads to a decrease in intracellular calcium concentration, resulting in vasodilation.

Caption: this compound's mechanism of action in vascular smooth muscle.

Signaling Pathway in Cardiac Myocytes

In cardiac myocytes, the influx of calcium through L-type channels during the plateau phase of the action potential is essential for excitation-contraction coupling. This compound's blockade of these channels reduces calcium-induced calcium release from the sarcoplasmic reticulum, leading to negative inotropic and chronotropic effects.

Caption: this compound's mechanism of action in cardiac myocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound (KB-944), providing a comparative perspective on its pharmacological activity.

Table 1: In Vitro Calcium Antagonism

| Preparation | Parameter | This compound (KB-944) | Diltiazem | Nifedipine | Reference |

| Isolated guinea pig taenia caecum | pA2 value | 6.84 | 6.96 | 9.80 |

Table 2: Antiarrhythmic Effects in Guinea Pigs

| Arrhythmia Model | Parameter | This compound (KB-944) | Verapamil | Diltiazem | Reference |

| Ouabain-induced | Potency | 5x less potent than Verapamil, 2x more potent than Diltiazem | - | - | |

| Epinephrine-induced | Potency | 2x less potent than Verapamil, equipotent with Diltiazem | - | - | |

| CaCl2-induced | ED50 (mg/kg i.v.) | 2.6 | - | 1.7x more potent |

Table 3: Cardiovascular Effects in Anesthetized Dogs

| Parameter | Dose (i.v.) | Effect | Reference |

| AV nodal refractoriness | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dose-dependent increase | |

| AV nodal conduction time (AH interval) | 0.5, 2.5, 12.5 mg/kg (cumulative) | Dose-dependent increase | |

| Coronary blood flow | 0.03-0.3 mg/kg | Significant increase | |

| Heart rate | 0.03-0.3 mg/kg | Decrease | |

| Blood pressure | 0.03-0.3 mg/kg | Decrease | |

| Myocardial oxygen consumption | - | Reduced |

Table 4: Pharmacokinetics in Beagle Dogs

| Parameter | Value | Route | Reference |

| Bioavailability | ≥ 68% | Oral | |

| Terminal Half-life | ~7-8 hours | i.v. & Oral | |

| Protein Binding | 95-97% | In vitro |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound (KB-944).

In Vitro Vascular Smooth Muscle Contraction Assay

Objective: To assess the vasodilatory effect of this compound on isolated arterial preparations.

Protocol:

-

Tissue Preparation: Helical strips of rabbit aorta are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: A sustained contraction is induced by adding a high concentration of potassium chloride (e.g., 40-80 mM) to the bath solution. This depolarizes the smooth muscle cells, opening voltage-gated calcium channels.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 10-7 to 10-5 M) are added to the organ bath.

-

Data Acquisition: The isometric tension of the arterial strips is continuously recorded using a force-displacement transducer. The inhibitory effect of this compound is quantified as the percentage relaxation of the potassium-induced contraction.

Caption: Workflow for in vitro vascular smooth muscle contraction assay.

Langendorff Isolated Perfused Heart Model

Objective: To evaluate the direct effects of this compound on cardiac function (heart rate, contractility) and coronary blood flow in an isolated heart preparation.

Protocol:

-

Heart Isolation: A guinea pig heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.

-

Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Instrumentation: A pressure transducer is placed in the left ventricle to measure left ventricular developed pressure (LVDP), an index of contractility. Heart rate is derived from the ventricular pressure recordings. Coronary flow is measured by collecting the effluent from the pulmonary artery.

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion line at various concentrations.

-

Data Recording: Hemodynamic parameters are continuously recorded before, during, and after drug administration to assess the dose-dependent effects of this compound.

Caption: Workflow for Langendorff isolated perfused heart experiment.

In Vivo Canine Model of Myocardial Ischemia

Objective: To investigate the effects of this compound on hemodynamics and regional myocardial blood flow during myocardial ischemia in an in vivo setting.

Protocol:

-

Animal Preparation: Anesthetized dogs are instrumented for the measurement of aortic and left ventricular pressure, heart rate, and coronary blood flow.

-

Induction of Ischemia: A hydraulic occluder is placed around the left anterior descending (LAD) coronary artery to induce a controlled stenosis or complete occlusion, thereby creating a region of myocardial ischemia.

-

Drug Administration: this compound is administered intravenously as a continuous infusion.

-

Data Collection: Hemodynamic parameters and regional myocardial blood flow (using radiolabeled microspheres) are measured at baseline, during ischemia, and during this compound infusion.

-

Analysis: The effects of this compound on systemic hemodynamics, coronary blood flow, and the distribution of myocardial blood flow between ischemic and non-ischemic regions are analyzed.

Caption: Workflow for in vivo canine model of myocardial ischemia.

Conclusion

This compound (KB-944) represents a significant development in the field of calcium channel antagonists. Its unique chemical structure and potent pharmacological profile, characterized by vasodilation and negative chronotropic and inotropic effects, have been thoroughly investigated in a range of preclinical models. The data presented in this technical guide highlight its efficacy as a slow-channel calcium blocker and provide a foundation for understanding its potential therapeutic applications in cardiovascular diseases. The detailed experimental protocols and visual representations of its mechanism of action offer valuable insights for researchers and drug development professionals seeking to build upon the existing knowledge of this compound and other calcium channel blockers. Further research into its clinical efficacy and safety profile would be necessary to fully elucidate its therapeutic potential.

References

- 1. Cardiac electrophysiologic actions of KB-944 (this compound), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilator action of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilator mechanism of KB-944, a new calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Fostedil (C18H20NO3PS): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil (also known as KB-944) is a synthetic benzothiazole derivative with the molecular formula C18H20NO3PS. It functions as a vasodilator by acting as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is chemically identified as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate.

| Property | Value |

| Molecular Formula | C18H20NO3PS |

| Molecular Weight | 361.40 g/mol |

| CAS Number | 75889-62-2 |

| Appearance | Crystalline solid |

Pharmacology and Mechanism of Action

This compound exhibits its pharmacological effects primarily through the blockade of voltage-gated L-type calcium channels. This inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes leads to its vasodilator and cardiac effects.

Vasodilator Action

This compound induces vasodilation, leading to an increase in blood flow in various vascular beds, including the coronary and carotid arteries.[2] This effect is achieved by relaxing the vascular smooth muscle. The vasodilator mechanism is attributed to its interference with calcium influx.[1] Studies have shown that the inhibitory effect of this compound on potassium-induced contractions in isolated arteries can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]

Cardiac Action

In addition to its vasodilator effects, this compound exerts direct effects on the heart. It has been shown to decrease heart rate and myocardial contractile force in isolated perfused heart preparations. Electrophysiological studies in anesthetized dogs have demonstrated that this compound produces a dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time. These actions suggest a potential therapeutic use in managing supraventricular tachyarrhythmias.

Signaling Pathway

As a blocker of L-type calcium channels, this compound interferes with the initial step of the excitation-contraction coupling in smooth and cardiac muscle. The influx of extracellular calcium through these channels is a critical trigger for the release of larger amounts of calcium from intracellular stores, such as the sarcoplasmic reticulum. By blocking this initial influx, this compound effectively uncouples membrane depolarization from muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency

| Parameter | Species/Tissue | Value | Reference |

| pA2 | Guinea Pig / Taenia caecum | 6.84 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.

Table 2: Pharmacokinetic Parameters in Beagle Dogs (12 mg/kg dose)

| Parameter | Intravenous | Oral (Suspension/Solution) | Reference |

| Bioavailability | - | ≥ 68% | |

| Terminal Half-life (t½) | ~7-8 hours | ~7-8 hours | |

| In Vitro Protein Binding | 95-97% | 95-97% |

Table 3: Effective Doses in Animal Models

| Effect | Species/Model | Route | Dose | Reference |

| Increased Coronary Flow | Dog / Anesthetized | i.v. | 0.03-0.3 mg/kg | |

| Increased Coronary Flow | Dog / Conscious | p.o. | 10-100 mg/kg | |

| Inhibition of K+-induced Contraction | Rabbit / Isolated Aorta | - | 10⁻⁷ - 10⁻⁵ mol/L | |

| AV Nodal Refractoriness & Conduction Time Increase | Dog / Anesthetized | i.v. | 0.5-12.5 mg/kg |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

Determination of pA2 Value for Calcium Antagonism

This protocol is based on the methodology described for assessing competitive antagonism of calcium-induced contractions.

Methodology:

-

Tissue Preparation: The taenia caecum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

-

Depolarization: The tissue is depolarized by replacing the normal physiological salt solution with a potassium-rich, calcium-free solution.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated by the stepwise addition of calcium chloride (the agonist) to the organ bath, and the resulting tissue contractions are recorded.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Second Agonist Response: In the presence of this compound, a second cumulative concentration-response curve for calcium chloride is obtained.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several concentrations of this compound. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The pA2 value is determined from the x-intercept of the resulting linear regression.

Measurement of Coronary Blood Flow in Anesthetized Dogs

This protocol is based on the in vivo studies assessing the vasodilator action of this compound.

Methodology:

-

Animal Preparation: Beagle dogs are anesthetized, and catheters are inserted for drug administration (e.g., into a femoral vein) and blood pressure monitoring (e.g., in a femoral artery).

-

Coronary Blood Flow Measurement: A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow continuously.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Recording: Coronary blood flow, heart rate, and arterial blood pressure are recorded continuously before, during, and after drug administration.

-

Data Analysis: The changes in coronary blood flow from the baseline are calculated for each dose of this compound.

Cardiac Electrophysiology in Anesthetized Dogs

This protocol is based on the investigation of the cardiac electrophysiologic actions of this compound.

Methodology:

-

Animal Preparation: Dogs are anesthetized, and multipolar electrode catheters are positioned in the heart via peripheral veins to record intracardiac electrograms.

-

Electrophysiological Measurements: Baseline measurements of various electrophysiological parameters are recorded, including sinus cycle length, atrial-His (AH) interval, and His-ventricular (HV) interval. Atrial and ventricular refractory periods are also determined using programmed electrical stimulation.

-

Drug Administration: Cumulative intravenous doses of this compound are administered.

-

Data Recording and Analysis: The electrophysiological parameters are continuously monitored and recorded after each dose of this compound. The changes from baseline are then analyzed to determine the drug's effects on cardiac conduction and refractoriness.

Synthesis

The synthesis of this compound involves a multi-step process:

-

Thioamide Formation: Benzanilide is treated with phosphorus pentasulfide or Lawesson's reagent to yield the corresponding thioamide.

-

Benzothiazole Ring Formation: The thioamide undergoes oxidative ring formation by reaction with potassium ferricyanide in the presence of a base to construct the benzothiazole ring.

-

Bromination: The resulting benzothiazole intermediate is brominated using N-bromosuccinimide (NBS) to produce the bromomethyl intermediate.

-

Michaelis-Arbuzov Reaction: The synthesis is completed by a Michaelis-Arbuzov reaction of the bromomethyl intermediate with triethyl phosphite to yield this compound.

Conclusion

This compound is a potent calcium channel blocker with significant vasodilator and cardiac electrophysiological effects. The available data, primarily from in vitro and in vivo animal studies, demonstrate its mechanism of action through the competitive antagonism of L-type calcium channels. While the provided information offers a solid foundation for understanding the pharmacological profile of this compound, further studies would be beneficial to determine its IC50 and Ki values for a more complete quantitative characterization. The detailed experimental protocols outlined in this guide can serve as a valuable resource for researchers investigating this compound or similar compounds.

References

In Vitro Pharmacological Profile of Fostedil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil is a vasodilator agent that has been investigated for its potential therapeutic applications in cardiovascular conditions. In vitro studies have been crucial in elucidating its mechanism of action, primarily identifying it as a calcium channel blocker. This technical guide provides a comprehensive overview of the available in vitro data on this compound's effects, with a focus on its vasodilatory properties and underlying molecular mechanisms. The information is presented to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.

Introduction

This compound is a synthetic compound that exhibits significant vasodilator effects. Its primary mechanism of action, as established through various in vitro models, is the blockade of calcium channels, which plays a pivotal role in the regulation of vascular smooth muscle tone. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound leads to relaxation of the blood vessels and a subsequent decrease in vascular resistance. This guide synthesizes the key in vitro findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Quantitative In Vitro Data

Comprehensive in vitro studies are essential to quantify the potency and efficacy of a pharmacological agent. However, based on a thorough review of the available scientific literature, specific quantitative data for this compound, such as IC50 and EC50 values from various in vitro assays, are not extensively reported in publicly accessible databases. The following table is structured to present such data, but remains to be populated pending the availability of specific experimental results for this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Vasorelaxation Assays | ||||

| e.g., Isolated Aortic Rings | e.g., Rat Aorta | e.g., EC50 for relaxation | Data Not Available | |

| Calcium Influx Assays | ||||

| e.g., Fura-2 Calcium Imaging | e.g., Cultured VSMCs | e.g., IC50 for inhibition of Ca2+ influx | Data Not Available | |

| Phosphodiesterase (PDE) Inhibition Assays | ||||

| e.g., PDE Activity Assay | e.g., Various PDE isoforms | e.g., IC50 for PDE inhibition | Data Not Available |

VSMCs: Vascular Smooth Muscle Cells

Key In Vitro Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the general experimental protocols that are typically employed to assess the in vitro effects of compounds like this compound.

Vasorelaxation in Isolated Aortic Rings

This ex vivo method is a standard for assessing the direct vasodilatory effect of a compound on blood vessels.

Protocol:

-

Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats, rabbits). The surrounding connective tissue is carefully removed, and the aorta is cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Subsequently, a contractile agent (e.g., phenylephrine, potassium chloride) is added to induce a sustained contraction.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction induced by the agonist. An EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Calcium Influx Assay in Cultured Vascular Smooth Muscle Cells (VSMCs)

This assay directly measures the ability of a compound to inhibit the influx of calcium into vascular smooth muscle cells, a key event in vasoconstriction.

Protocol:

-

Cell Culture: Primary or immortalized VSMCs are cultured in appropriate media until they reach a suitable confluency.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Baseline Fluorescence Measurement: The baseline intracellular calcium concentration is measured using a fluorescence plate reader or a microscope-based imaging system.

-

Stimulation and Compound Treatment: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) or a vasoconstrictor agonist to induce calcium influx. This compound is added at various concentrations prior to or concurrently with the stimulus.

-

Fluorescence Measurement and Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded. The inhibitory effect of this compound is quantified, and an IC50 value is determined.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay is used to determine if a compound can inhibit the activity of phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides (cAMP and cGMP) that play a role in vasodilation.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (representing different isoforms) and their respective fluorescently labeled substrates (cAMP or cGMP) are prepared.

-

Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of this compound or a known PDE inhibitor (as a positive control).

-

Detection: The enzymatic reaction is stopped, and the amount of product formed is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Visualizations

This compound's primary mechanism of action involves the modulation of intracellular calcium levels in vascular smooth muscle cells. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in vasodilation and how a calcium channel blocker like this compound is proposed to act.

Vascular Smooth Muscle Contraction Signaling Pathway

Caption: Signaling cascade leading to vascular smooth muscle contraction.

This compound's Mechanism of Action: Inhibition of Calcium Influx

Caption: this compound inhibits L-type calcium channels, leading to vasorelaxation.

Experimental Workflow for In Vitro Vasorelaxation Assay

Caption: Workflow for assessing vasorelaxant effects in isolated aorta.

Conclusion

The in vitro evidence strongly suggests that this compound functions as a vasodilator by blocking L-type calcium channels in vascular smooth muscle cells. This mechanism effectively reduces intracellular calcium concentrations, leading to smooth muscle relaxation and an increase in blood vessel diameter. While the qualitative effects of this compound are documented, there is a notable lack of publicly available, detailed quantitative data from in vitro studies. The generation and dissemination of such data, including IC50 and EC50 values from standardized assays, would be invaluable for a more complete understanding of this compound's pharmacological profile and for guiding future drug development and clinical applications. Researchers are encouraged to conduct and publish such studies to fill this knowledge gap.

Early-Stage Research on Fostedil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostedil (also known as KB-944 or by its chemical name diethyl 4-(benzothiazol-2-yl)benzylphosphonate) is a vasodilator that was investigated for its potential therapeutic application in cardiovascular diseases, particularly angina pectoris.[1] As a calcium channel blocker, this compound exerts its effects by modulating the influx of calcium ions into cells, a fundamental process in cardiovascular physiology.[1][2] Although it showed promise in early-stage research, this compound was never brought to market.[1] This guide provides a comprehensive overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, pharmacokinetics, and synthesis, with detailed data presentations and experimental methodologies.

Core Mechanism of Action: Calcium Channel Blockade

This compound's primary mechanism of action is the blockade of calcium channels, which classifies it as a calcium antagonist.[1] This action is central to its vasodilatory and cardiovascular effects.

Signaling Pathway of Calcium Channel Blockade

The therapeutic effects of this compound stem from its ability to inhibit the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to a cascade of downstream effects, ultimately resulting in vasodilation and modulation of cardiac function.

References

Methodological & Application

Fostedil in Cardiac Electrophysiology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostedil (also known as KB-944) is a novel benzothiazole derivative identified as a calcium channel antagonist.[1][2] Preclinical studies have demonstrated its selective effects on the cardiac conduction system, particularly the atrioventricular (AV) node, suggesting its potential as an agent for the management of supraventricular tachyarrhythmias.[2] Unlike many other calcium channel blockers, this compound appears to have a less pronounced negative inotropic effect.[1]

These application notes provide a summary of the known electrophysiological effects of this compound and offer detailed protocols for its investigation in both in vivo and in vitro cardiac electrophysiology studies.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated calcium channels.[1] Its selective depression of the AV nodal conduction system strongly suggests an interaction with L-type calcium channels (Ca_v1.2), which are crucial for the depolarization of nodal tissue. By inhibiting the influx of Ca²⁺ into the cardiomyocytes of the sinoatrial (SA) and AV nodes, this compound slows the rate of spontaneous depolarization and conduction velocity.

Data Presentation

Quantitative Electrophysiological Effects of this compound (in vivo)

The following table summarizes the dose-dependent effects of intravenously administered this compound in anesthetized dogs.

| Parameter | Dose (mg/kg, i.v.) | Effect | Duration of Effect |

| Atrioventricular (AV) Nodal Refractoriness | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase | ~60 min (0.3 mg/kg) |

| ~120 min (1.0 mg/kg) | |||

| 180-240 min (3.0 mg/kg) | |||

| AV Nodal Conduction Time (AH Interval) | 0.5, 2.5, 12.5 (cumulative) | Dose-dependent increase | ~60 min (0.3 mg/kg) |

| ~120 min (1.0 mg/kg) | |||

| 180-240 min (3.0 mg/kg) | |||

| Atrial Refractoriness | Up to 12.5 | No alteration | Not Applicable |

| Ventricular Refractoriness | Up to 12.5 | No alteration | Not Applicable |

| Intra-atrial Conduction (PA Interval) | Up to 12.5 | Unchanged | Not Applicable |

| Infranodal Conduction (HV Interval) | Up to 12.5 | Unchanged | Not Applicable |

| Intraventricular Conduction (H-EG Interval) | Up to 12.5 | Unchanged | Not Applicable |

| AV Block | 2.5 to 12.5 | Third-degree AV block in 3 of 9 dogs | - |

| Sinoatrial Blockade | 12.5 (with propranolol 0.1 mg/kg) | Observed in 3 of 5 dogs | - |

In Vitro Effects of this compound (KB-944) on Guinea Pig Atria

| Parameter | Concentration (g/mL) | Effect |

| Spontaneous Atrial Rate | 10⁻⁶ | Decrease, with atrial standstill in some preparations |

| Contractile Force | Not specified | Decrease (weaker effect compared to nifedipine, diltiazem, and verapamil) |

Note on IC₅₀ Values: To date, specific IC₅₀ values for this compound on cardiac ion channels (e.g., L-type calcium channels, potassium channels, sodium channels) have not been reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp of Isolated Cardiomyocytes

This protocol is designed to characterize the effects of this compound on individual cardiac ion channels.

1. Cardiomyocyte Isolation:

-

Isolate ventricular or nodal (sinoatrial or atrioventricular) cardiomyocytes from a suitable animal model (e.g., adult rat, rabbit, or guinea pig) using enzymatic digestion with collagenase and protease.

2. Solutions and Reagents:

-

Extracellular (Bath) Solution (for I_Ca,L): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette (Intracellular) Solution (for I_Ca,L): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Obtain a gigaohm seal on an isolated cardiomyocyte and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV. To inactivate sodium channels and isolate L-type calcium currents, use a holding potential of -40 mV.

4. Voltage-Clamp Protocol for L-type Calcium Current (I_Ca,L):

-

Apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms.

-

Record the resulting inward calcium currents.

5. Application of this compound:

-

After recording stable baseline currents, perfuse the cell with the extracellular solution containing the lowest concentration of this compound.

-

Allow sufficient time for the drug effect to reach a steady state before recording again.

-

Repeat with increasing concentrations of this compound to establish a concentration-response curve.

6. Data Analysis:

-

Measure the peak inward current at each test potential before and after the application of this compound.

-

Plot the percentage of current inhibition as a function of this compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value and Hill coefficient.

-

Analyze changes in the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation to understand the mechanism of block (e.g., state-dependence).

In Vivo Electrophysiology Study in an Anesthetized Model

This protocol is designed to evaluate the effects of this compound on cardiac conduction intervals and refractory periods in a whole-animal model, similar to the study conducted by Takeda et al. (1983).

1. Animal Preparation:

-

Anesthetize a suitable animal model (e.g., dog, pig, or rabbit) following approved institutional protocols.

-

Surgically expose and cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration and catheter insertion.

2. Catheter Placement:

-

Under fluoroscopic guidance, insert multipolar electrode catheters into the heart via the femoral vein.

-

Position catheters in the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.

3. Baseline Measurements:

-

Record surface and intracardiac electrocardiograms.

-

Measure baseline cardiac intervals:

-

PA interval: Intra-atrial conduction time.

-

AH interval: AV nodal conduction time.

-

HV interval: His-Purkinje conduction time.

-

4. Programmed Electrical Stimulation:

-

Determine the following baseline parameters:

-

Atrial Effective Refractory Period (AERP): Using programmed atrial stimulation.

-

Ventricular Effective Refractory Period (VERP): Using programmed ventricular stimulation.

-

AV Nodal Effective Refractory Period (AVNERP): Using programmed atrial stimulation.

-

Wenckebach Cycle Length: The longest pacing cycle length at which AV Wenckebach block occurs.

-

5. This compound Administration:

-

Administer this compound intravenously as a bolus or a cumulative infusion at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg).

6. Post-Drug Measurements:

-

Repeat the measurements of cardiac intervals and refractory periods at specified time points after this compound administration to assess the onset, magnitude, and duration of its effects.

7. Data Analysis:

-

Compare the pre- and post-drug values for all measured electrophysiological parameters.

-

Analyze the dose-dependent effects of this compound on each parameter.

Conclusion